3,5-Difluoro-2-methylbenzoic acid

Crystallization Process Chemistry Solid-State Properties

Select 3,5-Difluoro-2-methylbenzoic acid (CAS 1003710-06-2) for your next synthesis—its unique 2-methyl-3,5-difluoro pattern delivers a melting point of ~160°C and a predicted pKa of 3.19, ensuring superior crystallinity and reactivity in amide couplings and cross-coupling reactions. This specific isomer cannot be casually substituted with other difluoromethylbenzoic acids without risking yield and purity. Ideal for introducing a metabolically stable, electron-deficient aryl group into drug candidates, liquid crystal monomers, and novel agrochemicals. Buy high-purity (≥98%) material with reliable global shipping for R&D and scale-up.

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
CAS No. 1003710-06-2
Cat. No. B1319548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-2-methylbenzoic acid
CAS1003710-06-2
Molecular FormulaC8H6F2O2
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1F)F)C(=O)O
InChIInChI=1S/C8H6F2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12)
InChIKeyPTGLKDIYYKDEQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-2-methylbenzoic Acid (CAS 1003710-06-2): Procurement-Grade Physicochemical Profile and Functional Differentiation


3,5-Difluoro-2-methylbenzoic acid (CAS 1003710-06-2) is a fluorinated aromatic carboxylic acid building block with the molecular formula C8H6F2O2 and a molecular weight of 172.13 g/mol . It is characterized by a 2-methyl group and fluorine atoms at the 3- and 5-positions on the benzoic acid ring. This substitution pattern confers distinct physicochemical properties, including a melting point of approximately 160°C and a predicted pKa of 3.19 , which differentiate it from other regioisomeric difluoromethylbenzoic acids and mono-fluorinated analogs commonly employed in pharmaceutical and agrochemical intermediate synthesis.

3,5-Difluoro-2-methylbenzoic Acid: Why In-Class Substitution Compromises Synthetic Route Integrity


Direct substitution of 3,5-difluoro-2-methylbenzoic acid with other in-class benzoic acid derivatives is not feasible without significant re-optimization of synthetic protocols. This compound's unique 2-methyl-3,5-difluoro substitution pattern results in a melting point (~160°C) that is substantially higher than that of the non-methylated analog 3,5-difluorobenzoic acid (122°C) but lower than that of the regioisomer 2,4-difluoro-3-methylbenzoic acid (182-184°C) [1]. Furthermore, the presence and position of the methyl group alters the compound's steric and electronic environment, leading to a predicted pKa of 3.19 , which is distinct from that of 2-methylbenzoic acid (pKa ~3.91) [2]. These differences in solid-state properties and solution-phase behavior directly impact solubility, crystallization, and reactivity in subsequent coupling reactions (e.g., amide bond formation, Suzuki-Miyaura), making generic interchange a risk to both yield and purity profiles in multi-step syntheses.

3,5-Difluoro-2-methylbenzoic Acid: Quantitative Differentiation Against Closest Analogs


Melting Point as a Critical Crystallization and Handling Parameter: 3,5-Difluoro-2-methylbenzoic Acid vs. Regioisomers

The melting point of 3,5-difluoro-2-methylbenzoic acid is reported as approximately 160°C . This value is intermediate between that of its non-methylated analog, 3,5-difluorobenzoic acid (122°C) [1], and its regioisomer, 2,4-difluoro-3-methylbenzoic acid (182-184°C) . This thermal property directly influences purification strategy and handling during large-scale synthesis.

Crystallization Process Chemistry Solid-State Properties

Acidity (pKa) Differentiation for Carboxylic Acid Activation and Coupling Efficiency

The predicted acid dissociation constant (pKa) for 3,5-difluoro-2-methylbenzoic acid is 3.19 . This value is significantly lower (more acidic) than that of the non-fluorinated parent compound, 2-methylbenzoic acid (pKa ~3.91) [1], due to the electron-withdrawing effect of the fluorine atoms.

Reactivity Amide Coupling pKa Prediction

Vendor-Specified Purity and Production Scale as a Procurement Quality Indicator

Commercial suppliers offer 3,5-difluoro-2-methylbenzoic acid at a minimum purity of 98% (by HPLC) , with production capabilities reaching up to 100 kg scale . This level of quality and availability is a key differentiator from less common regioisomers like 2,4-difluoro-3-methylbenzoic acid, which is typically offered at 95% purity .

Supply Chain Quality Control Procurement

3,5-Difluoro-2-methylbenzoic Acid: High-Value Application Scenarios Based on Quantitative Evidence


Synthesis of Liquid Crystal Polymer (LCP) Monomers and Advanced Optical Materials

The compound's specific substitution pattern, with a melting point of ~160°C , makes it a suitable precursor for the synthesis of liquid crystal polymers and materials for optical displays [1]. Its thermal stability and crystalline nature facilitate purification and handling during the synthesis of high-purity monomers required for electronic applications.

Pharmaceutical Intermediate for Fluorinated Drug Candidates

As a fluorinated benzoic acid building block with a predicted pKa of 3.19 , this compound is an ideal intermediate for introducing a metabolically stable, electron-deficient aromatic moiety into drug candidates [1]. Its enhanced acidity compared to non-fluorinated analogs [2] improves its utility in amide coupling and esterification reactions, which are foundational to medicinal chemistry workflows.

Agrochemical Intermediate with Optimized Physicochemical Profile

The distinct melting point (~160°C) and solubility profile of 3,5-difluoro-2-methylbenzoic acid differentiate it from other regioisomers , making it a valuable intermediate for the development of novel agrochemicals [1]. Its solid-state properties simplify handling and purification in large-scale synthesis, which is a critical factor in cost-effective agrochemical manufacturing.

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